molecular formula C28H32O9S B3415835 Prednisolone metasulfobenzoate CAS No. 39175-74-1

Prednisolone metasulfobenzoate

Cat. No.: B3415835
CAS No.: 39175-74-1
M. Wt: 544.6 g/mol
InChI Key: WVKSUFYQOHQCMM-YGZHYJPASA-N
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Description

Prednisolone metasulfobenzoate: is a synthetic glucocorticoid, a class of corticosteroids that mimic the effects of hormones produced by the adrenal glands. It is primarily used for its anti-inflammatory and immunosuppressive properties. This compound is particularly effective in treating inflammatory conditions and autoimmune diseases, such as ulcerative colitis .

Preparation Methods

Synthetic Routes and Reaction Conditions: Prednisolone metasulfobenzoate can be synthesized through two main methods :

    Condensation Method: Prednisolone 21-methanesulfonate is condensed with sodium 3-sulfobenzoate in a mixture of dimethylformamide (DMF) and water. The resulting product is then converted to its sodium salt using aqueous sodium acetate.

    Sulfonation Method: Benzoic acid is sulfonated with hot chlorosulfonic acid to produce 3-carboxybenzenesulfonyl chloride. This intermediate is then converted to a pyridine complex, which is coupled with prednisolone to form the 21-sulfobenzoate ester. The final product is isolated as the sodium salt by treatment with aqueous sodium hydroxide.

Industrial Production Methods: Industrial production of this compound typically follows the condensation method due to its higher yield and simpler reaction conditions .

Chemical Reactions Analysis

Types of Reactions: Prednisolone metasulfobenzoate undergoes several types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using reagents like sodium hydroxide or hydrochloric acid.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydroxide in aqueous solution or hydrochloric acid in an organic solvent.

Major Products:

Scientific Research Applications

Prednisolone metasulfobenzoate has a wide range of scientific research applications :

    Chemistry: Used as a reagent in organic synthesis and as a standard in analytical chemistry.

    Biology: Employed in studies of cellular processes and signaling pathways due to its glucocorticoid activity.

    Medicine: Utilized in the treatment of inflammatory and autoimmune diseases, such as ulcerative colitis and rheumatoid arthritis.

    Industry: Applied in the formulation of pharmaceuticals and as an active ingredient in various drug delivery systems.

Mechanism of Action

Prednisolone metasulfobenzoate exerts its effects by binding to glucocorticoid receptors in the cytoplasm of target cells . This binding leads to the activation or repression of specific genes involved in inflammatory and immune responses. The compound inhibits the production of pro-inflammatory cytokines and promotes the expression of anti-inflammatory proteins. Additionally, it reduces the activity of immune cells, thereby suppressing the immune response .

Comparison with Similar Compounds

    Prednisone: A precursor to prednisolone, used for similar therapeutic purposes but requires conversion to prednisolone in the liver.

    Hydrocortisone: Another glucocorticoid with similar anti-inflammatory properties but a shorter duration of action.

    Dexamethasone: A more potent glucocorticoid with a longer duration of action and higher anti-inflammatory activity.

Uniqueness: Prednisolone metasulfobenzoate is unique due to its specific chemical structure, which allows for targeted delivery and reduced systemic absorption. This property makes it particularly effective for localized treatment of inflammatory conditions, such as ulcerative colitis .

Properties

IUPAC Name

3-[2-[(8S,9S,10R,11S,13S,14S,17R)-11,17-dihydroxy-10,13-dimethyl-3-oxo-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-17-yl]-2-oxoethoxy]carbonylbenzenesulfonic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H32O9S/c1-26-10-8-18(29)13-17(26)6-7-20-21-9-11-28(33,27(21,2)14-22(30)24(20)26)23(31)15-37-25(32)16-4-3-5-19(12-16)38(34,35)36/h3-5,8,10,12-13,20-22,24,30,33H,6-7,9,11,14-15H2,1-2H3,(H,34,35,36)/t20-,21-,22-,24+,26-,27-,28-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WVKSUFYQOHQCMM-YGZHYJPASA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC12CC(C3C(C1CCC2(C(=O)COC(=O)C4=CC(=CC=C4)S(=O)(=O)O)O)CCC5=CC(=O)C=CC35C)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@]12C[C@@H]([C@H]3[C@H]([C@@H]1CC[C@@]2(C(=O)COC(=O)C4=CC(=CC=C4)S(=O)(=O)O)O)CCC5=CC(=O)C=C[C@]35C)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H32O9S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

630-67-1 (mono-hydrochloride salt)
Record name Prednisolone metasulfobenzoate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003694415
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

DSSTOX Substance ID

DTXSID20190432
Record name Prednisolone metasulfobenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20190432
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

544.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3694-41-5, 39175-74-1
Record name Prednisolone metasulfobenzoate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003694415
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Prednisolone metasulfobenzoate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0039175741
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Prednisolone metasulfobenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20190432
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name SR3YX73FW2
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/SR3YX73FW2
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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